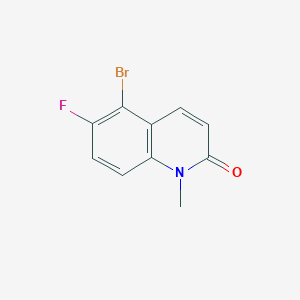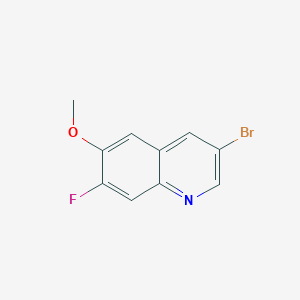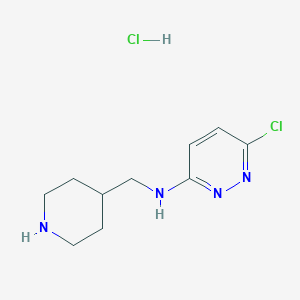
(4-(5-Chlorothiophen-2-yl)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-Chlorothiophen-2-yl)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C11H11Cl2NS and a molecular weight of 260.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Chlorothiophen-2-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-(5-chlorothiophen-2-yl)benzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the thiophene ring.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, particularly at positions ortho or para to the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: In chemistry, (4-(5-Chlorothiophen-2-yl)phenyl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound may be used to study the interactions of thiophene-containing molecules with biological systems. It can serve as a model compound for investigating the behavior of similar structures in biological environments .
Medicine: The compound’s structure suggests it could be a candidate for drug design and discovery, particularly in targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4-(5-Chlorothiophen-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (4-(5-Bromothiophen-2-yl)phenyl)methanamine hydrochloride
- (4-(5-Methylthiophen-2-yl)phenyl)methanamine hydrochloride
- (4-(5-Fluorothiophen-2-yl)phenyl)methanamine hydrochloride
Uniqueness: The uniqueness of (4-(5-Chlorothiophen-2-yl)phenyl)methanamine hydrochloride lies in its specific substitution pattern on the thiophene ring. This substitution can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
CAS No. |
1211595-92-4 |
|---|---|
Molecular Formula |
C11H11Cl2NS |
Molecular Weight |
260.2 g/mol |
IUPAC Name |
[4-(5-chlorothiophen-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H10ClNS.ClH/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9;/h1-6H,7,13H2;1H |
InChI Key |
DSUHDDOAKZTHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(S2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



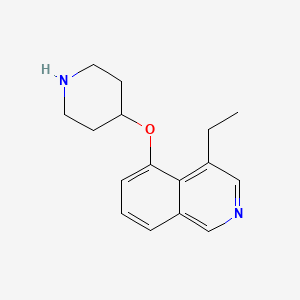
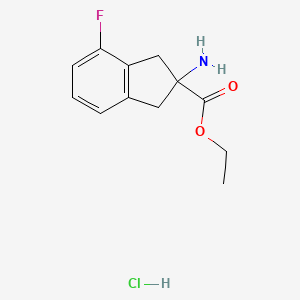
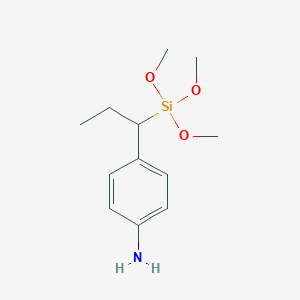

![N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)
![3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)


